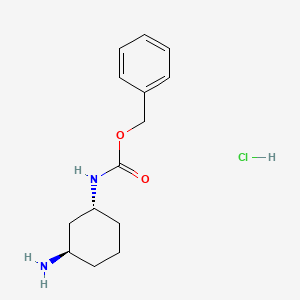

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride

描述

准备方法

The synthesis of Benzyl trans-3-aminocyclohexylcarbamate hydrochloride involves several steps. One common synthetic route includes the reaction of trans-3-aminocyclohexanol with benzyl chloroformate in the presence of a base to form the corresponding carbamate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

化学反应分析

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers utilize this compound to study its effects on biological systems and its potential as a therapeutic agent.

作用机制

The mechanism of action of Benzyl trans-3-aminocyclohexylcarbamate hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

相似化合物的比较

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride can be compared with other similar compounds, such as:

Benzyl trans-4-aminocyclohexylcarbamate hydrochloride: This compound has a similar structure but differs in the position of the amino group on the cyclohexane ring.

Benzyl trans-2-aminocyclohexylcarbamate hydrochloride: Another structural isomer with the amino group in a different position.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers .

生物活性

Benzyl trans-3-aminocyclohexylcarbamate hydrochloride (BAC hydrochloride) is a compound of significant interest in pharmacology and biochemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BAC hydrochloride is characterized by the molecular formula C14H20N2O2·HCl and a molecular weight of approximately 284.78 g/mol. The compound features a cyclohexyl ring with an amino group and a carbamate functional group, contributing to its solubility in organic solvents and biological activity.

Pharmacological Applications

Research indicates that BAC hydrochloride exhibits notable biological activities, particularly in:

- Drug Development : It serves as a precursor for synthesizing more complex molecules with therapeutic potential. Its amine functionality is valuable for introducing nitrogen into molecular frameworks, facilitating the development of diverse drug candidates.

- Enzyme Interaction Studies : The compound is utilized to study enzyme-substrate interactions, acting as a mimic for naturally occurring substrates or inhibitors. Techniques such as spectrophotometry and NMR spectroscopy are employed to monitor these interactions.

The exact mechanism of action for BAC hydrochloride remains under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes, modulating their activity and influencing neurotransmitter systems and cellular signaling pathways.

Synthesis and Reaction Pathways

The synthesis of BAC hydrochloride involves several steps, including:

- Oxidation : The compound can undergo oxidation to form corresponding oxides.

- Reduction : Reduction reactions can yield various amine derivatives.

- Substitution : Nucleophilic substitution reactions can alter the benzyl group with other substituents.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution.

Comparative Analysis with Related Compounds

To understand the uniqueness of BAC hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | Different stereochemistry | Exhibits different biological activities |

| Benzyl (cis-4-aminocyclohexyl)carbamate | Cis configuration on cyclohexane | Potentially different pharmacokinetics |

| Benzyl (4-(methylamino)cyclohexyl)carbamate | Methyl substitution on amino group | May exhibit enhanced lipophilicity |

| Benzyl (4-aminocyclohexyl)carbamate | Lacks trans configuration | Basic structure without additional functional groups |

This comparison highlights how variations in stereochemistry and functional groups influence biological activities and applications.

Case Studies

Case studies have been instrumental in exploring the biological effects of BAC hydrochloride:

- Therapeutic Potential Assessment : In one study, BAC hydrochloride was evaluated for its efficacy in modulating enzyme activity related to neurotransmitter systems. Results indicated significant inhibition of specific enzymes, suggesting potential applications in treating neurological disorders .

- Targeted Drug Delivery : Another case study focused on utilizing BAC as a linker in antibody-drug conjugates (ADCs). The zwitterionic nature of BAC improved labeling efficiency and reduced aggregation in therapeutic applications, demonstrating its utility in targeted cancer therapies .

常见问题

Basic Research Questions

Q. What are the recommended synthesis and purification methodologies for Benzyl trans-3-aminocyclohexylcarbamate hydrochloride?

- Methodological Answer : Synthesis typically involves sequential protection/deprotection of the cyclohexylamine moiety, followed by carbamate formation via reaction with benzyl chloroformate. The hydrochloride salt is obtained by treating the free base with HCl in anhydrous conditions. Key steps include:

- Amine Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to protect the trans-3-aminocyclohexane intermediate.

- Carbamate Formation : React with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

- Salt Preparation : Precipitate the hydrochloride salt using HCl in diethyl ether or ethanol.

- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization (ethanol/water) for high purity (>98% by HPLC) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical methods:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (trans configuration) and carbamate linkage.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern.

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Q. What are the safety protocols for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; employ respiratory protection if airborne particles are generated .

- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hygroscopic degradation. Monitor stability via HPLC every 6 months .

- Disposal : Follow hazardous waste regulations (e.g., incineration) and document compliance with REACH/TSCA .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat at 40°C for 30 days; analyze degradation products via LC-MS.

- Photostability : Expose to UV light (ICH Q1B guidelines) to assess carbamate bond cleavage.

- pH Stability : Test solubility and degradation in buffers (pH 1–12) to identify labile functional groups .

Advanced Research Questions

Q. What advanced analytical methods are used to detect trace impurities in synthesized batches?

- Methodological Answer : Employ hyphenated techniques:

- LC-MS/MS : Quantify impurities <0.1% using multiple reaction monitoring (MRM).

- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., residual solvents).

- Chiral HPLC : Resolve enantiomeric impurities if stereochemical purity is critical .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) and compare with historical data .

- Metabolite Profiling : Identify toxic metabolites via liver microsome incubation and LC-HRMS.

- Literature Cross-Validation : Contrast findings with structurally similar arylcyclohexylamines (e.g., ketamine analogs) .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies?

- Methodological Answer :

- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrins for aqueous solubility.

- Salt Screening : Test alternative counterions (e.g., sulfate, citrate) for improved bioavailability.

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Q. How can researchers investigate its potential interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Model binding affinity to targets like NMDA receptors or monoamine transporters.

- In Vitro Binding Assays : Use radioligand displacement (e.g., [³H]MK-801 for NMDA receptor antagonism).

- Functional Assays : Measure intracellular Ca²⁺ flux or cAMP modulation in transfected cell lines .

Q. What are the regulatory considerations for international collaboration involving this compound?

- Methodological Answer :

- Documentation : Maintain SDS compliant with GHS, REACH, and TSCA.

- Export/Import : Verify DEA/FDA requirements if the compound is a controlled substance analog.

- Ethical Approvals : Secure IRB/IACUC approvals for preclinical studies .

属性

IUPAC Name |

benzyl N-[(1R,3R)-3-aminocyclohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H/t12-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBODKRLYZILWEM-OJERSXHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。